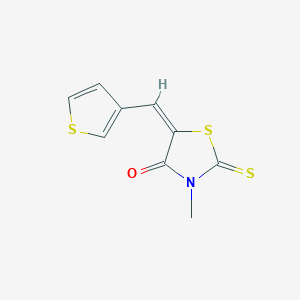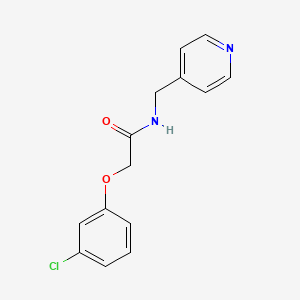
2-(2-bromophenoxy)ethyl phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromophenoxy)ethyl phenylcarbamate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as brompheniramine carbamate and is a derivative of carbamate, which is a class of organic compounds that have various applications in the chemical industry.
Mechanism of Action
The mechanism of action of 2-(2-bromophenoxy)ethyl phenylcarbamate involves the inhibition of histamine receptors, which are responsible for the allergic response in the body. It also inhibits the production of pro-inflammatory cytokines, which are responsible for the inflammation associated with allergic reactions.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-bromophenoxy)ethyl phenylcarbamate has a significant impact on various biochemical and physiological processes in the body. It has been found to reduce the levels of eosinophils and mast cells, which are involved in the allergic response. It also reduces the production of cytokines such as IL-4 and IL-5, which are responsible for the inflammation associated with allergic reactions.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 2-(2-bromophenoxy)ethyl phenylcarbamate in lab experiments is its potency and specificity. It exhibits high selectivity towards histamine receptors, making it a useful tool for studying the mechanisms of allergic reactions. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of the experiments.
Future Directions
There are several future directions for the research of 2-(2-bromophenoxy)ethyl phenylcarbamate. One of the most promising areas is the development of novel drugs for the treatment of allergic disorders. Researchers are also exploring the potential of this compound in the treatment of other diseases such as cancer and autoimmune disorders. Further studies are needed to understand the full potential of this compound and its applications in various fields of scientific research.
Conclusion:
In conclusion, 2-(2-bromophenoxy)ethyl phenylcarbamate is a chemical compound that has significant applications in scientific research. Its unique properties make it a promising candidate for the development of novel drugs for the treatment of various diseases. Further studies are needed to explore the full potential of this compound and its applications in various fields of scientific research.
Synthesis Methods
The synthesis of 2-(2-bromophenoxy)ethyl phenylcarbamate involves the reaction of brompheniramine with methyl chloroformate. The reaction takes place in the presence of a base such as potassium carbonate or sodium carbonate. The resulting product is then purified through recrystallization to obtain a high yield of pure compound.
Scientific Research Applications
2-(2-bromophenoxy)ethyl phenylcarbamate has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the development of novel drugs for the treatment of various diseases. It has been found to exhibit potent antihistamine and anti-inflammatory activities, making it a promising candidate for the treatment of allergic disorders such as asthma and rhinitis.
properties
IUPAC Name |
2-(2-bromophenoxy)ethyl N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3/c16-13-8-4-5-9-14(13)19-10-11-20-15(18)17-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSMMMUZEPXRHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCCOC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198482 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[1-(3-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5132706.png)
![3,4-dimethoxy-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide](/img/structure/B5132707.png)
![4,4'-sulfonylbis(2-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}phenol)](/img/structure/B5132715.png)
![1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline](/img/structure/B5132717.png)
![ethyl 4-(2-phenylethyl)-1-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-4-piperidinecarboxylate](/img/structure/B5132727.png)
![N-(3-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5132728.png)

![6-ethyl-2-methyl-4-(1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B5132748.png)
![3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5132755.png)
![N-[4-(allyloxy)-3-ethoxybenzyl]-2H-tetrazol-5-amine](/img/structure/B5132759.png)

![2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5132769.png)

![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5132796.png)